molecular formula C17H25N9O6 B189417 Tetrazolast meglumine CAS No. 133008-33-0

Tetrazolast meglumine

Cat. No. B189417
M. Wt: 451.4 g/mol
InChI Key: PXORXOKNKGCVHI-BMWGJIJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrazolast meglumine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a tetrazole derivative that has been shown to have a wide range of biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of Tetrazolast meglumine is complex and not fully understood. It is thought to act as a modulator of ion channels and neurotransmitter release, as well as a regulator of cell signaling pathways. Tetrazolast meglumine has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

Biochemical And Physiological Effects

Tetrazolast meglumine has a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various ion channels, including calcium, potassium, and sodium channels. It also regulates the release of neurotransmitters, such as dopamine, serotonin, and acetylcholine. Tetrazolast meglumine has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

Advantages And Limitations For Lab Experiments

Tetrazolast meglumine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also has a wide range of potential applications in various fields of scientific research. However, there are also limitations to its use. Tetrazolast meglumine is a complex compound that requires careful attention to detail and precise control of reaction conditions. It may also have potential side effects that need to be carefully investigated before use in lab experiments.

Future Directions

There are several future directions for research on Tetrazolast meglumine. One potential area of investigation is its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and cardiovascular disease. Another area of research is the development of new synthesis methods for Tetrazolast meglumine that are more efficient and cost-effective. Additionally, further investigation into the mechanism of action and biochemical and physiological effects of Tetrazolast meglumine may lead to new insights into its potential applications in scientific research.

Synthesis Methods

Tetrazolast meglumine can be synthesized using a variety of methods, including the reaction of tetrazole with an aldehyde or ketone in the presence of a reducing agent. Another common method involves the reaction of tetrazole with an alkyl halide in the presence of a base. The synthesis of Tetrazolast meglumine is a complex process that requires careful attention to detail and precise control of reaction conditions.

Scientific Research Applications

Tetrazolast meglumine has been used extensively in scientific research for its potential applications in a variety of fields, including pharmacology, biochemistry, and physiology. It has been shown to have a wide range of effects on various cellular processes, including the regulation of ion channels, neurotransmitter release, and cell signaling pathways. Tetrazolast meglumine has also been investigated for its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and cardiovascular disease.

properties

CAS RN

133008-33-0

Product Name

Tetrazolast meglumine

Molecular Formula

C17H25N9O6

Molecular Weight

451.4 g/mol

IUPAC Name

(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;4-(2H-tetrazol-5-yl)tetrazolo[1,5-a]quinoline;hydrate

InChI

InChI=1S/C10H6N8.C7H17NO5.H2O/c1-2-4-8-6(3-1)5-7(9-11-14-15-12-9)10-13-16-17-18(8)10;1-8-2-4(10)6(12)7(13)5(11)3-9;/h1-5H,(H,11,12,14,15);4-13H,2-3H2,1H3;1H2/t;4-,5+,6+,7+;/m.0./s1

InChI Key

PXORXOKNKGCVHI-BMWGJIJESA-N

Isomeric SMILES

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=CC=C2C(=C1)C=C(C3=NN=NN23)C4=NNN=N4.O

SMILES

CNCC(C(C(C(CO)O)O)O)O.C1=CC=C2C(=C1)C=C(C3=NN=NN23)C4=NNN=N4.O

Canonical SMILES

CNCC(C(C(C(CO)O)O)O)O.C1=CC=C2C(=C1)C=C(C3=NN=NN23)C4=NNN=N4.O

Other CAS RN

133008-33-0

Origin of Product

United States

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